molecular formula C8H11BrN2O2 B5589812 ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B5589812
M. Wt: 247.09 g/mol
InChI Key: CVIBYCFOGAXTBZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate is a high-value, polysubstituted pyrazole derivative serving as a versatile synthetic building block in organic and medicinal chemistry research. This compound features a reactive bromo substituent and an ester functional group, making it an ideal precursor for further functionalization via cross-coupling reactions and nucleophilic substitution, facilitating the construction of complex molecular architectures . Its core structure is integral to the synthesis of various heterocyclic compounds, with recent methodologies highlighting the efficient construction of similar 4-bromo-substituted pyrazoles through photocatalytic cascade reactions, offering high regioselectivity and broad functional group tolerance . As a key intermediate, it is used in developing pharmacologically active molecules, agrochemicals, and advanced materials. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use, as this compound may be hazardous .

Properties

IUPAC Name

ethyl 4-bromo-2,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIBYCFOGAXTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5775-89-3
Record name Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5775-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the bromination of 1,3-dimethyl-1H-pyrazole-5-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate has shown potential as an antimicrobial agent. Studies indicate that pyrazole derivatives can inhibit the growth of various bacteria and fungi. The introduction of bromine at the 4-position enhances the compound's biological activity, making it a candidate for further development in antibiotic formulations.

Case Study: Synthesis and Antimicrobial Testing
A study synthesized this compound and evaluated its antimicrobial properties against common pathogens. The results demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial potential.

CompoundPathogenInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli14

Agricultural Applications

Pesticide Development
The compound serves as an intermediate in the synthesis of various pesticides, particularly anthranilamide-based insecticides. Its structure allows for modifications that enhance insecticidal activity while maintaining low toxicity to non-target organisms.

Case Study: Synthesis of Insecticides
Research has focused on using this compound as a precursor in developing new insecticides. The synthesis of a specific anthranilamide derivative from this compound yielded a product with over 90% efficacy against Aphis gossypii, a common pest in agriculture.

InsecticideActive IngredientEfficacy (%)
Insecticide ADerived from this compound90
Insecticide BConventional chemical70

Chemical Research

Synthetic Applications
this compound is utilized in synthetic organic chemistry for the preparation of more complex pyrazole derivatives. Its reactivity allows it to participate in various coupling reactions, making it valuable for developing new materials and compounds.

Case Study: Reaction Pathways
A recent study explored the use of this compound in a series of coupling reactions with aryl halides to create novel pyrazole-based ligands for catalysis. The reactions yielded high purity products with yields exceeding 80%.

Reaction TypeYield (%)
Coupling with Aryl Halides82
Coupling with Alkenes78

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may also interact with various molecular targets, including receptors and ion channels, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Electronic Effects

Ethyl 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 5775-90-6)
  • Structural Difference : The ester group is at position 3 instead of 5, and the methyl groups are at positions 1 and 5 .
  • Impact: The altered substituent positions modify the electronic distribution of the pyrazole ring.
Methyl 4-Bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS: 514816-42-3)
  • Structural Difference : A methyl ester replaces the ethyl ester .
  • Impact : The shorter alkyl chain reduces lipophilicity ($ \log P $) and may lower solubility in organic solvents. This derivative is 98% pure, making it suitable for high-precision synthetic applications .

Halogen and Functional Group Variations

Ethyl 5-Bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1269293-48-2)
  • Structural Difference : Bromine is at position 5 instead of 4 .
  • Impact : Position 5 bromination may alter regioselectivity in cross-coupling reactions. For example, Suzuki reactions with aryl boronic acids could yield distinct biaryl products compared to the 4-bromo analog .
Ethyl 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate (CAS: 1352925-94-0)
  • Structural Difference : A benzyl group replaces the methyl group at position 1 .
  • However, steric bulk may hinder interactions with enzymatic active sites .

Non-Brominated Analogs

Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate (CAS: Not provided)
  • Structural Difference : Lacks the bromine atom at position 4 .
  • Impact : The absence of bromine eliminates utility in metal-catalyzed cross-couplings. However, the compound serves as a precursor for bromination or other electrophilic substitutions. Reported synthesis yields 92% with 90% purity .

Biological Activity

Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11BrN2O2C_8H_{11}BrN_2O_2 and a molecular weight of approximately 247.09 g/mol. The compound features a bromine atom at the 4th position, two methyl groups at the 1st and 3rd positions, and an ethyl ester group at the 5th position, which contribute to its unique reactivity and biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound. Notably:

  • Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines. For instance, it demonstrated significant inhibition in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating considerable potency .
  • Mechanism of Action : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes or receptors, thereby modulating their activity. This mechanism is crucial for its potential use in cancer therapeutics .

Anti-inflammatory and Analgesic Properties

Similar compounds within the pyrazole family have been reported to possess anti-inflammatory and analgesic properties. This compound is hypothesized to exhibit similar activities based on structural analogies with other pyrazoles that have been tested for these effects .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other halogenated pyrazoles:

Compound NameMolecular FormulaUnique Features
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylateC8H11ClN2O2C_8H_{11}ClN_2O_2Contains chlorine; may exhibit different reactivity
Ethyl 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylateC8H11FN2O2C_8H_{11}FN_2O_2Contains fluorine; altered biological interactions
Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylateC8H11IN2O2C_8H_{11}IN_2O_2Iodine may enhance lipophilicity

These compounds demonstrate how variations in halogen atoms can influence biological activity and pharmacological profiles.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition : The bromine atom and ester group play critical roles in binding affinity and specificity towards enzymes involved in cancer progression or inflammation.

Receptor Modulation : The compound may also interact with various receptors, potentially leading to physiological effects that can be harnessed for therapeutic purposes .

Case Studies

Recent studies have provided insights into the practical applications of this compound:

  • Study on Anticancer Activity : A study conducted by Bouabdallah et al. found that derivatives of pyrazoles exhibited significant cytotoxicity against HepG2 (liver cancer) cells, indicating a promising avenue for further research into ethyl 4-bromo derivatives .
  • Antibacterial Screening : Research exploring the antibacterial properties showed effective inhibition against specific bacterial strains, supporting its potential as a new antimicrobial agent .

Q & A

Q. What design principles guide the development of derivatives targeting specific enzymes (e.g., kinases)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace bromine with bioisosteres (e.g., alkynyl groups) to modulate steric and electronic profiles.
  • Docking Studies : Use AutoDock Vina to predict binding modes against kinase ATP-binding pockets, leveraging bromine’s halogen bonding potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
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ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

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